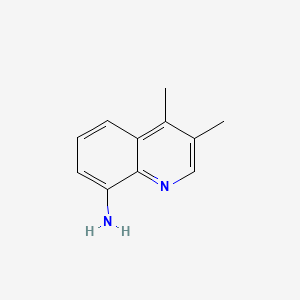
8-Quinolinamine, 3,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylquinolin-8-amine is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and industrial chemistry. The presence of the amine group at the 8th position and methyl groups at the 3rd and 4th positions makes this compound unique and potentially useful for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethylquinolin-8-amine can be achieved through several methods. One common approach involves the cyclization of N-propargyl aniline derivatives using main group metal Lewis acid catalysts such as stannic chloride or indium (III) chloride . This method allows for the formation of quinoline derivatives under mild conditions.
Another approach involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods are designed to be more environmentally friendly and sustainable.
Industrial Production Methods
Industrial production of quinoline derivatives, including 3,4-dimethylquinolin-8-amine, often involves large-scale synthesis using efficient and cost-effective methods. Microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are some of the techniques employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylquinolin-8-amine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its chemical properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, water radical cations.
Reduction: Stannous chloride dihydrate, ethanol.
Substitution: Electrophilic reagents, acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
3,4-Dimethylquinolin-8-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-dimethylquinolin-8-amine involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes or proteins, leading to the disruption of essential cellular processes. For example, quinoline derivatives are known to inhibit hemozoin polymerization in malaria parasites, leading to the accumulation of toxic heme . This mechanism is similar to that of other quinoline-based antimalarial drugs.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the methyl and amine groups.
8-Aminoquinoline: Similar structure with an amine group at the 8th position but without the methyl groups.
Quinoxaline: A related compound with a different nitrogen arrangement in the ring.
Uniqueness
3,4-Dimethylquinolin-8-amine is unique due to the presence of both methyl groups at the 3rd and 4th positions and the amine group at the 8th position. This unique substitution pattern enhances its chemical reactivity and potential biological activities compared to other quinoline derivatives.
Properties
CAS No. |
3393-72-4 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
3,4-dimethylquinolin-8-amine |
InChI |
InChI=1S/C11H12N2/c1-7-6-13-11-9(8(7)2)4-3-5-10(11)12/h3-6H,12H2,1-2H3 |
InChI Key |
ZFENFGROVBOJMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1C)C=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


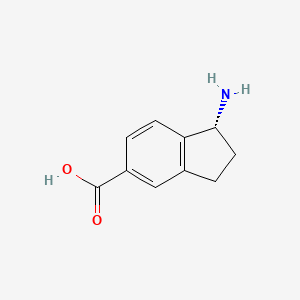
![1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11915256.png)
![4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11915258.png)
![2-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11915269.png)
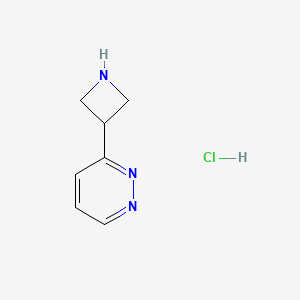

![7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11915287.png)


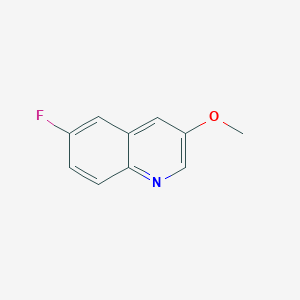
![3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione](/img/structure/B11915307.png)
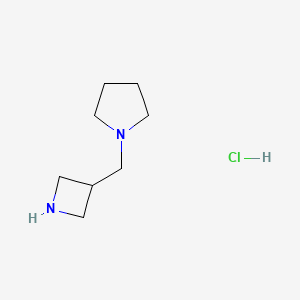
![7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11915318.png)
![7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11915325.png)
